1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Overview
Description
1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a pyridinyl-substituted piperazine ring
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrobenzenesulfonyl chloride and 4-pyridin-2-ylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 2-nitrobenzenesulfonyl chloride is added dropwise to a solution of 4-pyridin-2-ylpiperazine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures tailored to the desired reaction.
Scientific Research Applications
1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the sulfonyl and pyridinyl groups enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be compared with similar compounds such as:
1-(3-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine: This compound has a nitrophenyl group at the 3-position instead of the 2-position, which can affect its reactivity and binding properties.
1-(2-Nitrophenyl)sulfonyl-4-pyridin-3-ylpiperazine: Here, the pyridinyl group is attached at the 3-position of the piperazine ring, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Biological Activity
1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a sulfonyl piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 2-nitrophenyl group and a pyridin-2-yl moiety, which enhances its potential for various pharmacological applications.
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 348.3769 g/mol
- CAS Number : 6122-91-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the sulfonyl and pyridinyl groups enhance binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Its mechanism likely involves the inhibition of specific cancer cell proliferation pathways. Notably, it has shown promising results in vitro against several cancer cell lines, demonstrating cytotoxicity that could be leveraged in cancer therapy .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL. The compound's structure was pivotal in enhancing its interaction with bacterial cell walls .
Study 2: Anticancer Activity
A separate study focused on the compound's anticancer properties revealed that it induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 20 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | ~20 |
Piperazine Derivative A | Structure A | Antimicrobial | ~50 |
Piperazine Derivative B | Structure B | Anticancer | ~15 |
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-19(21)13-5-1-2-6-14(13)24(22,23)18-11-9-17(10-12-18)15-7-3-4-8-16-15/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFNKTAOOHZYRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976729 | |
Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6122-91-4 | |
Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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